(4-methoxy-1H-indol-2-yl)methanol
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Overview
Description
(4-methoxy-1H-indol-2-yl)methanol is an indole derivative that features a methoxy group at the fourth position and a hydroxymethyl group at the second position of the indole ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-1H-indol-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by a series of steps to introduce the hydroxymethyl group . Another method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-methoxy-1H-indole-2-carboxylic acid .
Scientific Research Applications
(4-methoxy-1H-indol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4-methoxy-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another indole derivative with a hydroxymethyl group at the third position.
Indole-2-carboxylic acid: Features a carboxyl group at the second position instead of a hydroxymethyl group.
5-methoxyindole: Contains a methoxy group at the fifth position instead of the fourth.
Uniqueness
(4-methoxy-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxymethyl groups allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
(4-methoxy-1H-indol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-4-2-3-9-8(10)5-7(6-12)11-9/h2-5,11-12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMVCMVKYKJNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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